CDK4-Selective Degradation vs. CDK4/6 PROTAC
CDK4 degrader 1 (ML 1–71) achieves dose‑dependent degradation of CDK4 protein in C33A cervical cancer cells after 24‑hour treatment, with near‑complete depletion observed at 10 µM [1]. Crucially, this compound is reported to selectively degrade CDK4 without inducing degradation of the closely related isoform CDK6 . This selectivity contrasts sharply with PROTAC CDK4/6 degrader 1 (Compound 7f), which degrades both CDK4 (DC₅₀ = 10.5 nM) and CDK6 (DC₅₀ = 2.5 nM) with a ~4.2‑fold preference for CDK6 [2]. The CDK4‑only degradation profile of ML 1–71 enables researchers to dissect CDK4‑specific functions without confounding CDK6‑mediated effects.
| Evidence Dimension | CDK4 degradation efficacy and CDK6 selectivity |
|---|---|
| Target Compound Data | Dose‑dependent CDK4 degradation; CDK6 degradation not observed (selective for CDK4) |
| Comparator Or Baseline | PROTAC CDK4/6 degrader 1 (Compound 7f): DC₅₀ = 10.5 nM (CDK4), DC₅₀ = 2.5 nM (CDK6) |
| Quantified Difference | ML 1–71: CDK4‑only degradation; PROTAC degrader: dual CDK4/6 degradation with 4.2‑fold CDK6 preference |
| Conditions | C33A cervical cancer cells; 24 h treatment; 0.1–10 µM concentration range (ML 1–71); PROTAC degrader DC₅₀ measured in relevant cellular assays |
Why This Matters
Procurement of ML 1–71, rather than a dual CDK4/6 degrader, is essential for studies requiring unambiguous attribution of phenotypes to CDK4 alone—particularly relevant for models where CDK6 is a critical survival factor.
- [1] MedChemExpress. (n.d.). CDK4 degrader 1 (ML 1–71). Retrieved April 23, 2026. View Source
- [2] GlpBio. (n.d.). PROTAC CDK4/6 degrader 1 (Compound 7f). Retrieved April 23, 2026. View Source
